3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester

Beschreibung

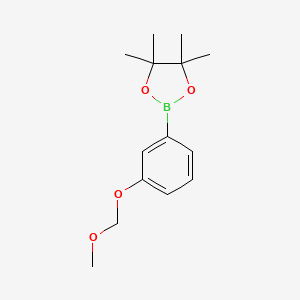

3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. The methoxymethoxy (-OCH2OCH3) substituent at the 3-position of the phenyl ring distinguishes it from other phenylboronic acid pinacol esters. This structural feature enhances solubility in polar organic solvents and modulates reactivity, making it valuable in organic synthesis and biomedical applications, such as responsive drug delivery systems . Its pinacol ester group provides stability against hydrolysis while remaining sensitive to oxidative conditions (e.g., reactive oxygen species, ROS), enabling controlled release in therapeutic contexts .

Eigenschaften

IUPAC Name |

2-[3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12(9-11)17-10-16-5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGOOVKGXBUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The mode of action of 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester involves its interaction with a metal catalyst in the Suzuki–Miyaura reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is part of a broader biochemical pathway involving carbon-carbon bond formation . The downstream effects of this reaction can lead to the synthesis of various organic compounds.

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters is influenced by the ph and the substituents in the aromatic ring .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic pinacol esters . Additionally, the presence of a metal catalyst is necessary for the Suzuki–Miyaura reaction .

Biologische Aktivität

3-(Methoxymethoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural science. This article explores its biological activity, highlighting significant research findings, potential applications, and mechanisms of action.

Overview of this compound

- Chemical Structure : The compound features a phenylboronic acid core with a methoxymethoxy substituent, which enhances its solubility and reactivity.

- Molecular Formula : C₁₂H₁₈B O₄

- CAS Number : 24388-23-6

Mechanisms of Biological Activity

Boronic acids, including this compound, are known for their unique ability to form reversible covalent bonds with diols and other biomolecules. This property allows them to modulate biological processes effectively.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites, thereby blocking substrate access.

- Cell Signaling Modulation : They can interfere with signaling pathways by altering the interaction between proteins and their substrates.

- Anticancer Activity : Some studies indicate that boronic acids can induce apoptosis in cancer cells through the activation of specific pathways.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) showed that the compound induces apoptosis and inhibits cell proliferation.

- Mechanistic Insights : The compound's mechanism involves the disruption of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

- Potential in Agriculture : Its ability to disrupt microbial cell integrity suggests potential applications as a biopesticide.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Boronic acid with methoxymethoxy group | Anticancer, antimicrobial |

| Phenylboronic Acid Pinacol Ester | Simple phenylboronic structure | Moderate anticancer activity |

| Methylboronic Acid | Lacks methoxymethoxy group | Less effective against cancer cells |

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.

- The compound was shown to activate caspase pathways leading to programmed cell death in cancer cells.

-

Antimicrobial Efficacy :

- Research conducted at a university laboratory revealed that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

-

Agricultural Applications :

- A study highlighted its role in enhancing plant growth under boron-deficient conditions, indicating its utility as a boron supplement in agriculture.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester and analogous compounds:

Key Findings:

Solubility: The methoxymethoxy group in the 3-position enhances solubility in polar solvents compared to non-substituted analogs. For example, its solubility in acetone and chloroform exceeds that of the parent phenylboronic acid pinacol ester due to increased polarity . In contrast, 4-(hydroxymethyl) derivatives exhibit moderate water solubility, enabling their use in aqueous formulations .

Reactivity and Stability: ROS Sensitivity: All pinacol esters degrade under oxidative conditions, but substituents influence cleavage rates. For instance, 4-(hydroxymethyl) derivatives degrade faster in H2O2-rich environments due to the electron-donating hydroxyl group . Functionalization: Amino- and hydroxymethyl-substituted esters are preferred for bioconjugation (e.g., with cyclodextrins or polymers), whereas methoxymethoxy groups prioritize stability and solvent compatibility .

Biomedical Applications: this compound is integrated into dual-responsive (pH/ROS) nanoparticles for targeted drug release, leveraging its balance of stability and ROS sensitivity . 4-(Aminomethyl) derivatives are critical in synthesizing fluorescent probes, where the amino group enables covalent attachment to dyes or targeting moieties .

Synthetic Utility :

- The methoxymethoxy group’s electron-donating nature may reduce steric hindrance in cross-coupling reactions compared to bulkier substituents (e.g., tert-butoxy groups) .

- Pinacol esters with halogen substituents (e.g., 3-chloro-2-methoxy-4-methyl) are used in niche Suzuki-Miyaura couplings but exhibit lower solubility in polar solvents .

Vorbereitungsmethoden

General Background on Boronic Acid Pinacol Esters

Boronic acid pinacol esters are cyclic esters formed by the condensation of boronic acids with pinacol (2,3-dimethyl-2,3-butanediol). These esters are favored in synthesis due to their enhanced stability, reduced polarity, and improved purification properties compared to boronic acids, which are prone to autoxidation and have limited shelf life in anhydrous conditions.

The boron-oxygen bonds in boronic esters are typically shorter and stronger than in boronic acids, contributing to their stability. For example, B–O bond distances in pinacol boronic esters range from 1.31 to 1.35 Å, slightly shorter than those in boronic acids (1.35–1.38 Å).

Preparation Methods of 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester

Synthetic Route Overview

The synthesis of this compound generally involves:

- Protection of the phenol group as a methoxymethoxy (MOM) ether.

- Introduction of the boronic acid functionality.

- Formation of the pinacol ester.

This multi-step process can be achieved via several methodologies, including direct borylation of aryl halides, transesterification, and organometallic reagent pathways.

Protection of Phenol as Methoxymethoxy Ether

The phenolic hydroxyl group on the 3-position of the phenyl ring is protected using methoxymethyl chloride (MOMCl) under basic conditions, typically in the presence of a base such as diisopropylethylamine or triethylamine. This step prevents unwanted side reactions during subsequent borylation steps.

Formation of the Boronic Acid Pinacol Ester

Miyaura Borylation of Aryl Halides

A widely used method for synthesizing arylboronic esters is the palladium-catalyzed Miyaura borylation, which couples aryl halides with bis(pinacolato)diboron (B2pin2) under mild conditions.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |

| Solvent | 1,4-Dioxane, DMF, or THF |

| Temperature | 80–100 °C |

| Reaction time | 6–24 hours |

The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with B2pin2, and reductive elimination to yield the arylboronic ester.

For this compound, the starting material is typically the corresponding 3-(methoxymethoxy)aryl bromide or iodide.

Preparation from Grignard Reagents and Pinacolborane

An alternative method involves the reaction of aryl Grignard reagents with pinacolborane (HBpin), which directly forms the boronic ester. This method is advantageous for substrates sensitive to palladium catalysis or when halide precursors are unavailable.

- Preparation of the aryl Grignard reagent from the corresponding aryl bromide or iodide.

- Addition of pinacolborane under inert atmosphere at low temperature.

- Workup and purification to isolate the boronic ester.

This method benefits from mild conditions and can be performed under Barbier conditions, where the Grignard reagent is generated in situ.

Transesterification Approach

Boronic esters can also be synthesized by transesterification, where a less stable boronic ester or boronic acid reacts with pinacol to form the more stable pinacol ester. This method is useful for modifying existing boronic acid derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Catalyst/ Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Miyaura Borylation | 3-(Methoxymethoxy)aryl bromide/iodide | Pd catalyst, B2pin2, base | 80–100 °C, 6–24 h | High selectivity, widely applicable | Requires Pd catalyst, sensitive to functional groups |

| Grignard + Pinacolborane | 3-(Methoxymethoxy)aryl bromide/iodide (for Grignard) | Mg, HBpin | Inert atmosphere, low temp | Mild conditions, no Pd needed | Requires handling of Grignard reagents, moisture sensitive |

| Transesterification | Boronic acid or less stable ester | Pinacol | Mild, often room temp | Simple, avoids metal catalysts | Requires prior boronic acid or ester |

Research Findings and Notes

- Boronic esters like this compound have improved stability and purification profiles compared to free boronic acids, facilitating their use in complex organic syntheses.

- The methoxymethoxy protecting group is stable under borylation conditions and can be removed under acidic conditions after the coupling reaction if necessary.

- The choice between Miyaura borylation and Grignard methods depends on substrate availability, sensitivity, and desired scale.

- Studies show that transesterification equilibria favor the formation of pinacol esters when the product is less soluble in the reaction medium, enabling isolation by filtration.

- Recent advances have explored metal-mediated borylation under ambient conditions, including magnesium- and zinc-mediated methods, which may offer alternative routes for boronic ester synthesis.

Q & A

Q. What are the key synthetic routes for preparing 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester?

The synthesis typically involves coupling aryl halides with bis(pinacolato)diboron via Miyaura borylation. A representative method includes:

- Reacting the aryl iodide with bis(pinacolato)diboron in dioxane.

- Using potassium acetate (KOAc) as a base and a palladium catalyst (e.g., Pd(dppf)Cl₂).

- Purification via column chromatography to isolate the boronic ester . Critical parameters : Reaction temperature (80–100°C), anhydrous conditions, and stoichiometric excess of diboron reagent (1.1–1.2 equiv) to maximize yield .

Q. How should researchers handle and store this compound to ensure stability?

- Hazards : Classified as Xi (irritant) with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 0–6°C in a sealed container under inert gas (e.g., N₂). Avoid moisture to prevent hydrolysis of the boronic ester .

Q. What solvents are optimal for dissolving this compound in organic reactions?

Based on solubility data for analogous pinacol boronic esters:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Chloroform | >50 |

| Acetone | 30–50 |

| 3-Pentanone | 20–30 |

| Dipropyl ether | 10–20 |

| Avoid hydrocarbons (e.g., hexane) due to poor solubility . |

Advanced Research Questions

Q. How can researchers validate the structural integrity of this compound after synthesis?

Use a combination of:

- ¹H NMR : Look for peaks at δ 7.7–8.4 ppm (aromatic protons) and δ 1.0–1.3 ppm (pinacol methyl groups).

- FTIR : Confirm boronic ester absorption at ~1050 cm⁻¹ and triazole bands (~1650 cm⁻¹) if functionalized further.

- Mass spectrometry : Match the molecular ion peak (e.g., [M+H]⁺) to the theoretical molecular weight (C₁₄H₂₁BO₄, ~278.11 g/mol) .

Q. What strategies mitigate contradictions in reaction yields during scale-up?

Common issues and solutions:

Q. How does this compound function in ROS-responsive drug delivery systems?

The boronic ester bond cleaves under oxidative conditions (e.g., high H₂O₂ or ONOO⁻ levels in tumors):

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for CO₂ capture?

Yes. The boronic ester’s diol-binding ability enables post-synthetic modification of MOFs:

- Procedure : React with hydroxyl-rich MOF nodes (e.g., Zr₆ clusters) to enhance CO₂ adsorption capacity.

- Challenge : Hydrolytic stability in humid environments requires covalent anchoring .

Methodological Considerations

- Contradiction Analysis : Discrepancies in solubility or reactivity between batches may arise from residual pinacol or incomplete coupling. Validate via TLC or HPLC .

- Advanced Applications : Prioritize functionalization (e.g., click chemistry) to expand utility in biosensors or stimuli-responsive materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.